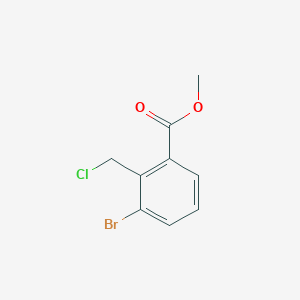

3-Bromo-2-chloromethyl-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-bromo-2-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTRNMPVUONXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652268 | |

| Record name | Methyl 3-bromo-2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-72-7 | |

| Record name | Methyl 3-bromo-2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-chloromethyl-benzoic acid methyl ester CAS 914220-72-7 properties

An In-Depth Technical Guide to 3-Bromo-2-chloromethyl-benzoic acid methyl ester (CAS 914220-72-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: A Versatile Trifunctional Building Block

This compound, registered under CAS number 914220-72-7, is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry.[1] Its structure is characterized by a benzene ring strategically adorned with three distinct functional groups: a bromine atom, a chloromethyl group, and a methyl ester. This unique arrangement provides multiple reactive sites, positioning the molecule as a highly versatile intermediate for the synthesis of complex chemical entities. In the landscape of medicinal chemistry and materials science, compounds that offer several handles for modification are invaluable. They serve as foundational scaffolds for constructing libraries of molecules in drug discovery programs and for developing novel functional materials. This guide provides a comprehensive overview of the known properties, plausible synthetic routes, core reactivity, and safe handling protocols for this important chemical building block.

PART 1: Physicochemical and Structural Characteristics

The fundamental properties of a chemical reagent are critical for its application in synthesis. The identity and structural characteristics of this compound are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value / Identifier | Source |

|---|---|---|

| CAS Number | 914220-72-7 | [1] |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.52 g/mol | [2] |

| IUPAC Name | methyl 3-bromo-2-(chloromethyl)benzoate | [1] |

| InChI Key | UNTRNMPVUONXGT-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC=CC(Br)=C1CCl | [1] |

| Physical State | White to light yellow solid (predicted) | [2] |

| Melting Point | 57.0 to 61.0 °C (for the similar isomer, methyl 4-bromo-3-(chloromethyl)benzoate) |[2] |

The molecule's structure, featuring an ester, an alkyl halide, and an aryl halide, makes it a prime candidate for sequential, site-selective chemical modifications.

PART 2: Synthesis and Core Reactivity

While specific literature detailing the synthesis of CAS 914220-72-7 is sparse, a logical and efficient pathway can be devised based on well-established organic transformations applied to similar structures.[2][3]

Plausible Synthetic Pathway

A robust synthesis would likely begin with 3-Bromo-2-methylbenzoic acid. The synthesis involves two primary steps:

-

Esterification: The carboxylic acid is converted to its methyl ester. This is a standard procedure, often accomplished using methanol in the presence of an acid catalyst (e.g., H₂SO₄) or by using a milder reagent like thionyl chloride followed by methanol.

-

Chlorination: The benzylic methyl group is subsequently chlorinated. A free-radical halogenation using a reagent like N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride is a common and effective method for this type of transformation.

The workflow below illustrates this proposed synthetic route.

Caption: Key reactive centers of the title compound.

PART 3: Applications in Research and Drug Development

Building blocks with multiple, orthogonally reactive functional groups are highly sought after in drug discovery. [4]this compound serves as an exemplary scaffold for generating molecular diversity.

-

Scaffold Decoration: A primary application is in the sequential, controlled decoration of the benzene ring. For instance, a researcher could first perform a nucleophilic substitution at the chloromethyl position, followed by a Suzuki coupling at the bromo- position, and finally hydrolyze the ester to form an amide bond. This three-step sequence, starting from a single reagent, can rapidly generate a library of complex and diverse molecules for biological screening.

-

Synthesis of Heterocyclic Systems: The chloromethyl group is a key precursor for forming fused ring systems. For example, reaction with a suitable dinucleophile can lead to the formation of heterocycles, a common and important structural motif in many approved drugs. [5]

-

Fragment-Based Drug Discovery (FBDD): The molecule itself, or simple derivatives thereof, can be used as a fragment in FBDD screening campaigns. Its defined vector space for chemical elaboration makes it an attractive starting point for growing a fragment hit into a lead compound.

PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 914220-72-7 is not publicly available, data from closely related structural analogs provide essential guidance for safe handling. Analogs such as methyl 3-bromobenzoate and other substituted bromobenzoic acids are classified as irritants and potentially corrosive. [6][7] Table 2: GHS Hazard Information (Inferred from Structural Analogs)

| Hazard Class | GHS Statement | Precautionary Codes | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. | P260, P264, P280, P302+P352, P303+P361+P353 | [7][8] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. H319: Causes serious eye irritation. | P280, P305+P351+P338+P310 | [6][8] |

| Target Organ Toxicity | H335: May cause respiratory irritation. | P261, P271, P304+P340+P312 | [7][9]|

Protocol for Safe Handling

Given the hazardous nature inferred from its functional groups, rigorous safety protocols must be followed.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [7][10]Ensure an eyewash station and safety shower are immediately accessible. [9]2. Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield. [8] * Body Protection: Wear a lab coat. Ensure exposed skin is covered. [10]3. Handling Procedure:

-

Avoid generating dust. [8][10] * Do not breathe dust or fumes. [7][8] * Wash hands and any exposed skin thoroughly after handling. [6][7] * Keep the container tightly closed when not in use. [8]

-

Storage Recommendations

Proper storage is crucial to maintain the compound's integrity and ensure safety.

-

Container: Keep in the original, tightly sealed container. [8]* Conditions: Store in a cool, dry, and well-ventilated area. [6][8]Protect from moisture, which can hydrolyze the ester and react with the chloromethyl group.

-

Inert Atmosphere: For long-term storage, keeping the compound under an inert gas like argon or nitrogen is recommended to prevent degradation. [8]

Conclusion

This compound is a potent synthetic intermediate whose value lies in its trifunctional nature. The distinct and predictable reactivity of its chloromethyl, aryl bromide, and methyl ester groups allows for its use in complex, multi-step synthetic campaigns aimed at discovering new pharmaceuticals and materials. While its utility is clear, the inherent reactivity demands that it be handled with strict adherence to safety protocols derived from an understanding of its constituent functional groups. This guide provides the foundational knowledge for researchers to safely and effectively harness the synthetic potential of this versatile building block.

References

-

Methyl 3-bromo-2-methylbenzoate Information . LookChem. [Link]

-

Methyl 3-bromo-2-(chloromethyl)benzoate . Chemspace. [Link]

-

3-(Chloromethyl)benzoic acid Information . Chemsrc. [Link]

- Method for producing 3-bromomethylbenzoic acids.

-

Methyl 3-bromo-2-chlorobenzoate . PubChem, National Center for Biotechnology Information. [Link]

-

Benzoic acid, 3-bromo-, methyl ester IR Spectrum . NIST WebBook, SRD 69. [Link]

-

Methyl 3-(bromomethyl)benzoate . PubChem, National Center for Biotechnology Information. [Link]

-

Benzoic acid, 3-bromo-, methyl ester Mass Spectrum . NIST WebBook, SRD 69. [Link]

-

Methyl 3-bromo-2-(bromomethyl)benzoate . PubChem, National Center for Biotechnology Information. [Link]

-

Benzoic acid, 3-bromo-, methyl ester . US EPA System of Registries. [Link]

-

Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery . ACS Omega. [Link]

Sources

- 1. Methyl 3-bromo-2-(chloromethyl)benzoate - C9H8BrClO2 | CSCS00012355253 [chem-space.com]

- 2. Buy Methyl 4-bromo-3-(chloromethyl)benzoate [smolecule.com]

- 3. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 102308-43-0 | 4-Bromo-2-benzofuran-1[3H]-one | Bromides | Ambeed.com [ambeed.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-2-chloromethyl-benzoic Acid Methyl Ester

Executive Summary: 3-Bromo-2-chloromethyl-benzoic acid methyl ester is a key halogenated aromatic intermediate, valuable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal bromo and chloromethyl groups alongside a methyl ester, makes it a versatile building block for targeted molecular construction. This guide provides a detailed, scientifically-grounded methodology for its synthesis, focusing on a robust two-step pathway commencing from 3-Bromo-2-methylbenzoic acid. The core of this synthesis involves a highly selective free-radical chlorination at the benzylic position. This document delineates the mechanistic underpinnings of each synthetic step, provides a comprehensive experimental protocol, and outlines critical safety and handling procedures for the reagents involved.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule, this compound, is most logically approached via a two-step sequence. The retrosynthetic analysis identifies two key transformations: the formation of the chloromethyl group and the esterification of the carboxylic acid.

-

C-Cl Bond Formation: The chloromethyl group is a classic hallmark of a benzylic halogenation. This transformation is best achieved through a free-radical substitution reaction on the corresponding methyl group of a toluene derivative. This approach is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.[1][2]

-

C-O Bond Formation (Ester): The methyl ester can be readily formed from the corresponding carboxylic acid via standard esterification protocols, such as the Fischer-Speier method.

This analysis logically dictates that the synthesis should proceed from 3-Bromo-2-methylbenzoic acid . This starting material will first be esterified to yield Methyl 3-bromo-2-methylbenzoate , which then undergoes a selective free-radical chlorination to afford the final product.

Caption: Overall two-step synthetic workflow.

Core Mechanistic Principles

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting.

Esterification of 3-Bromo-2-methylbenzoic Acid

The conversion of the starting carboxylic acid to its methyl ester is typically accomplished via Fischer esterification. This is an acid-catalyzed equilibrium reaction. A protic acid (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. Using an excess of methanol helps to drive the equilibrium towards the product side.

Free-Radical Chlorination of the Benzylic Position

The key transformation in this synthesis is the selective chlorination of the methyl group at the benzylic position. This reaction proceeds via a free-radical chain mechanism and is not an electrophilic aromatic substitution. The use of N-Chlorosuccinimide (NCS) as the chlorine source, coupled with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under thermal or photolytic conditions, is the preferred method.[3][4][5]

The mechanism consists of three distinct stages:[4]

-

Initiation: The radical initiator (e.g., benzoyl peroxide) undergoes homolytic cleavage upon heating to generate initial radicals. These radicals then react with the substrate or NCS to start the chain process.

-

Propagation: A chlorine radical (Cl•) abstracts a hydrogen atom from the benzylic methyl group of Methyl 3-bromo-2-methylbenzoate. This step is highly regioselective because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[1][2] This stabilized benzylic radical then abstracts a chlorine atom from a molecule of NCS, yielding the desired product and a succinimidyl radical, which continues the chain reaction.

-

Termination: The chain reaction is concluded when any two radical species combine.

Caption: Mechanism of free-radical benzylic chlorination.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes for trained professionals. All laboratory work should be conducted in a proper fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Methyl 3-bromo-2-methylbenzoate

This procedure is adapted from established esterification methods.[6][7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol).

-

Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Extraction: Pour the remaining residue into 150 mL of ice-cold water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield Methyl 3-bromo-2-methylbenzoate as an oil or low-melting solid. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This procedure is based on standard benzylic halogenation protocols using NCS.[4][5]

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the Methyl 3-bromo-2-methylbenzoate (assuming ~46.0 mmol from the previous step) in carbon tetrachloride (CCl₄) or another suitable inert solvent like chlorobenzene (120 mL).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (6.78 g, 50.8 mmol, 1.1 eq) to the solution.

-

Initiation: Add a catalytic amount of benzoyl peroxide (BPO) (0.11 g, 0.46 mmol, 0.01 eq).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 8-12 hours. The reaction can be initiated and sustained using a UV lamp as an alternative to a chemical initiator. Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material spot is no longer visible. The solid succinimide byproduct will float to the surface upon completion.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the solid with a small amount of cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the chloromethyl group (singlet, ~4.5-4.8 ppm), the methyl ester group (singlet, ~3.9 ppm), and the aromatic protons.

-

¹³C NMR: To confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

Process Parameters and Data Summary

| Parameter | Step 1: Esterification | Step 2: Chlorination | Rationale / Notes |

| Key Reagents | 3-Bromo-2-methylbenzoic acid, Methanol, H₂SO₄ | Methyl 3-bromo-2-methylbenzoate, NCS, BPO | NCS is a safe and effective source of chlorine radicals.[4] |

| Stoichiometry | Acid (1 eq), H₂SO₄ (catalytic) | Ester (1 eq), NCS (1.1 eq), BPO (0.01 eq) | A slight excess of NCS ensures complete conversion of the starting material. |

| Solvent | Methanol (serves as reagent and solvent) | Carbon Tetrachloride or Chlorobenzene | Inert solvent required to prevent side reactions. |

| Temperature | Reflux (~65-70°C) | Reflux (~77°C for CCl₄) | Temperature is crucial for initiator decomposition and reaction propagation. |

| Reaction Time | 4-6 hours | 8-12 hours | Monitor by TLC for completion to avoid over-reaction or decomposition. |

| Typical Yield | >90% | 70-85% | Yields are dependent on reaction scale and purification efficiency. |

Critical Safety and Handling Procedures

Strict adherence to safety protocols is essential when performing this synthesis.

-

N-Chlorosuccinimide (NCS): NCS is harmful if swallowed and causes severe skin burns and eye damage.[8] It is also a strong oxidizing agent.

-

Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive, especially when heated or subjected to friction.[11]

-

Handling: Use with extreme caution. Avoid contact with skin and eyes. Wear appropriate PPE.[11] Do not grind or subject to shock.

-

Storage: Store in a cool, well-ventilated area, away from heat sources and combustible materials.

-

-

Solvents (Carbon Tetrachloride, Methanol): Carbon tetrachloride is a known hepatotoxin and suspected carcinogen; its use should be minimized or replaced with a safer alternative like chlorobenzene where possible. Methanol is toxic and flammable.

-

Handling: All solvent manipulations must be performed in a fume hood. Ensure adequate ventilation.

-

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving Fischer esterification of 3-Bromo-2-methylbenzoic acid, followed by a selective free-radical benzylic chlorination using N-Chlorosuccinimide. The success of this synthesis hinges on a clear understanding of the free-radical mechanism, which ensures high regioselectivity for the benzylic position, and strict adherence to the optimized reaction conditions and safety protocols detailed herein. This methodology provides a robust and scalable route to a valuable synthetic intermediate for advanced chemical research and development.

References

- Reactions at the Benzylic Position: Halogen

- 3-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.

- Free-radical halogen

- Ch 11 : Halogenation of alkyl benzenes. University of Calgary.

- Reactions at the Benzylic Position. Chemistry Steps.

- 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6. ChemicalBook.

- 18.

- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Preprints.org.

- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin

- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI.

- N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Loba Chemie.

- N-CHLOROSUCCINIMIDE Safety D

- N-Chlorosuccinimide Safety D

- Benzoyl Peroxide Safety D

- N-chlorosuccinimide SAFETY D

- 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER synthesis. ChemicalBook.

Sources

- 1. Video: Reactions at the Benzylic Position: Halogenation [jove.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. preprints.org [preprints.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]

- 7. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. eastharbourgroup.com [eastharbourgroup.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

molecular weight of 3-Bromo-2-chloromethyl-benzoic acid methyl ester

An In-depth Technical Guide to 3-Bromo-2-chloromethyl-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. This document consolidates critical data on its physicochemical properties, including its molecular weight, structure, and spectroscopic signatures. Furthermore, it outlines a representative synthetic protocol, discusses its potential applications in medicinal chemistry, and provides essential safety and handling guidelines. The information is presented to support researchers and drug development professionals in leveraging this compound for the synthesis of novel molecular entities.

Compound Profile and Physicochemical Properties

This compound is a disubstituted benzene derivative featuring bromo, chloromethyl, and methyl ester functional groups. This combination of reactive sites makes it a valuable intermediate for introducing complex functionalities into larger molecules.

Chemical Structure and Identifiers

-

IUPAC Name: methyl 3-bromo-2-(chloromethyl)benzoate[1]

-

Molecular Weight: 263.52 g/mol [2]

-

InChI Key: UNTRNMPVUONXGT-UHFFFAOYSA-N[1]

-

SMILES: COC(=O)C1=C(CCl)C(Br)=CC=C1[1]

The unique arrangement of a nucleophilic substitution-prone chloromethyl group adjacent to a methyl ester, with a bromine atom on the aromatic ring, allows for sequential and site-selective reactions. The bromine atom, for instance, can be utilized in cross-coupling reactions, while the chloromethyl group is an excellent electrophile for reactions with nucleophiles.

Quantitative Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 263.52 g/mol | [2] |

| Molecular Formula | C₉H₈BrClO₂ | [1][2] |

| MDL Number | MFCD09031773 | [2] |

| Physical Form | Expected to be a solid or oil at room temperature. | Inferred from similar structures |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached from its corresponding carboxylic acid or by functionalizing a simpler benzoic acid derivative. A common and logical pathway involves the esterification of 3-Bromo-2-chloromethyl-benzoic acid.

Representative Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid via Fischer esterification. This acid-catalyzed reaction is a robust and widely used method for the preparation of esters.

Materials:

-

3-Bromo-2-chloromethyl-benzoic acid

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Bromo-2-chloromethyl-benzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, characterization would rely on standard spectroscopic techniques. The expected signatures are inferred from closely related structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the methyl ester protons (~3.9 ppm), a singlet for the chloromethyl protons (~4.5-4.8 ppm), and multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the methyl ester carbon, the chloromethyl carbon, the ester carbonyl carbon, and the six aromatic carbons.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm⁻¹, C-O stretches, and C-H stretches for the aromatic and aliphatic protons.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) and characteristic isotopic patterns for the presence of both bromine (M and M+2 in ~1:1 ratio) and chlorine (M and M+2 in ~3:1 ratio).

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from its trifunctional nature, which allows for diverse synthetic transformations.

Role as a Synthetic Building Block

The compound serves as a scaffold for building more complex molecules. The reactive sites can be addressed selectively:

-

Nucleophilic Substitution at the Chloromethyl Group: The benzylic chloride is highly reactive towards nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of a wide variety of side chains. This is a key reaction in the synthesis of substituted benzylamines, a motif found in many biologically active compounds.

-

Cross-Coupling Reactions at the Bromo Group: The aryl bromide can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.

Potential in Medicinal Chemistry

Halogenated benzoic acid derivatives are common starting points for the synthesis of pharmacologically active compounds. For instance, related chloromethyl-benzoyl compounds have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs).[3] The structural motifs accessible from this compound are relevant for developing:

-

Enzyme Inhibitors: The ability to introduce diverse functional groups allows for the design of molecules that can fit into the active sites of enzymes.

-

Receptor Agonists/Antagonists: The scaffold can be elaborated to mimic endogenous ligands or block receptor binding sites.

-

Fused Heterocyclic Systems: Intramolecular reactions utilizing the different functional groups can lead to the formation of complex heterocyclic structures, which are prevalent in many drug classes.

Logical Relationship Diagram

Caption: Potential synthetic pathways and applications of the title compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves when handling the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Health Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[4] It may be harmful if swallowed or absorbed through the skin.[4]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This safety information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its defined molecular weight and structure, combined with its multiple reactive sites, make it an attractive building block for the construction of complex molecules, particularly in the field of medicinal chemistry and drug development. Proper understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development.

References

- Chemspace. (n.d.). Methyl 3-bromo-2-(chloromethyl)benzoate.

- Chemicalbook. (n.d.). 3-BROMO-2-CHLOROMETHYL-BENZOIC ACIDMETHYL ESTER | 914220-72-7.

- NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester. NIST Chemistry WebBook.

- Apollo Scientific. (2023). Safety Data Sheet: 3-Bromo-2-chlorobenzoic acid.

- ChemicalBook. (2025). 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER - Safety Data Sheet.

- PubChem. (n.d.). Methyl 3-bromo-2-(bromomethyl)benzoate.

- US EPA. (n.d.). Benzoic acid, 3-bromo-, methyl ester - Substance Details.

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-bromobenzoate.

- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Bromobenzoic acid.

- ChemicalBook. (n.d.). 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER synthesis.

- ChemicalBook. (n.d.). 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6.

- Sigma-Aldrich. (n.d.). Methyl 3-(bromomethyl)benzoate 97%.

- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97%.

- NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester - IR Spectrum.

- NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester - Mass Spectrum.

- NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester - Data.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-chlorobenzoic acid.

- PubChem. (n.d.). Methyl 3-(bromomethyl)benzoate.

- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.

- PubMed Central. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC9328045/

- IJRAR. (2020). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.

- Benchchem. (n.d.). Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry.

- PubChem. (n.d.). Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester.

Sources

- 1. Methyl 3-bromo-2-(chloromethyl)benzoate - C9H8BrClO2 | CSCS00012355253 [chem-space.com]

- 2. 3-BROMO-2-CHLOROMETHYL-BENZOIC ACIDMETHYL ESTER | 914220-72-7 [chemicalbook.com]

- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-chloromethyl-benzoic acid methyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful execution of chemical synthesis, purification, and formulation in drug discovery and development hinges on a thorough understanding of a compound's physicochemical properties. Among these, solubility is a critical parameter that dictates solvent selection for reactions, dictates the feasibility of crystallization, and influences bioavailability. This guide provides a comprehensive framework for characterizing the solubility of 3-Bromo-2-chloromethyl-benzoic acid methyl ester, a halogenated aromatic ester intermediate. Due to the absence of extensive published data for this specific molecule, this document emphasizes a predictive approach grounded in chemical first principles, coupled with a robust, systematic experimental methodology for its empirical determination. We will explore the theoretical underpinnings of its solubility based on molecular structure and provide detailed, self-validating protocols for researchers to generate reliable solubility data across a spectrum of common organic solvents.

Physicochemical Profile and Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely applied principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[1][2]

Molecular Structure Analysis:

-

Compound: this compound

-

Molecular Formula: C₉H₈BrClO₂

-

Key Functional Groups:

-

Aromatic Ring: A non-polar, hydrophobic core that favors interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

-

Methyl Ester (-COOCH₃): A moderately polar group capable of acting as a hydrogen bond acceptor. It introduces dipole-dipole interactions.

-

Halogens (Br, Cl): These atoms increase the molecular weight and introduce polarity through their electronegativity, contributing to dipole-dipole interactions. The chloromethyl group is also reactive.

-

Predicted Solubility Profile:

Based on this structure, this compound is predicted to be a compound of low to moderate polarity.

-

High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF) and chlorinated solvents, which can effectively solvate the polar ester and halogen moieties as well as the aromatic ring. Synthesis of structurally similar compounds in solvents like carbon tetrachloride supports this prediction.[3][4]

-

Moderate Solubility Expected in: Polar protic solvents (e.g., Ethanol, Methanol). While the ester can accept hydrogen bonds, the lack of a hydrogen bond-donating group on the solute and its overall size may limit miscibility.

-

Low to Negligible Solubility Expected in:

-

Highly non-polar solvents (e.g., Hexane, Cyclohexane), which cannot effectively overcome the solute-solute interactions involving the polar ester group.

-

Highly polar solvents like Water. The large, hydrophobic aromatic backbone makes it essentially insoluble in aqueous media.

-

A Systematic Approach to Solvent Selection

To experimentally validate the predicted profile, a diverse set of organic solvents should be chosen. The selection should span the full range of polarities to map the compound's solubility behavior comprehensively.

Table 1: Properties of Selected Organic Solvents for Solubility Testing This table provides a curated list of solvents, categorized by their polarity, which serves as a starting point for experimental investigation.[5][6][7]

| Solvent | Class | Relative Polarity[6] | Dielectric Constant (20°C) | Boiling Point (°C) |

| n-Hexane | Non-Polar | 0.009 | 1.89 | 69 |

| Toluene | Non-Polar | 0.099 | 2.38 | 111 |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | 9.08 | 40 |

| Diethyl Ether | Polar Aprotic | 0.117 | 4.34 | 35 |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 7.5 | 66 |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | 6.02 | 77 |

| Acetone | Polar Aprotic | 0.355 | 20.7 | 56 |

| Acetonitrile (MeCN) | Polar Aprotic | 0.460 | 37.5 | 82 |

| Isopropanol (IPA) | Polar Protic | 0.546 | 18.3 | 82 |

| Ethanol (EtOH) | Polar Protic | 0.654 | 24.55 | 78 |

| Methanol (MeOH) | Polar Protic | 0.762 | 32.7 | 65 |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 36.7 | 153 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 46.7 | 189 |

| Water | Polar Protic | 1.000 | 80.1 | 100 |

Experimental Protocol for Solubility Determination

The following protocol provides a reliable, two-tiered approach for determining solubility, starting with a rapid qualitative assessment followed by a more precise semi-quantitative measurement. This methodology is adapted from standard laboratory practices for characterizing organic compounds.[8][9]

Caption: Experimental workflow for solubility determination.

A. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (see Table 1)

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL) with caps

-

Calibrated positive displacement pipettes or glass pipettes

-

Vortex mixer

-

Spatula

B. Safety Precautions

-

Conduct all operations within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for the solute and all solvents before use.

C. Step-by-Step Procedure

Tier 1: Rapid Qualitative Assessment

-

Label a series of clean, dry vials, one for each solvent to be tested.

-

Add approximately 5 mg of the solute to each vial.

-

Dispense 0.5 mL of the corresponding solvent into each vial.

-

Cap the vials securely and vortex vigorously for 30-60 seconds.

-

Allow any undissolved solid to settle and visually inspect the solution.

-

Record the observation using the following categories:

-

Soluble: No solid particles are visible.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely unchanged.

-

Tier 2: Semi-Quantitative Assessment (Shake-Flask Method) This method provides a numerical estimate of solubility.[8]

-

Using an analytical balance, accurately weigh approximately 10 mg of the solute into a clean vial. Record the exact mass.

-

Select a solvent for testing. Using a calibrated pipette, add the solvent to the vial in small, recorded increments (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex vigorously for at least 60 seconds, ensuring maximum effort to dissolve the solid.

-

Visually inspect for complete dissolution.

-

Continue adding solvent incrementally until the solute is completely dissolved.

-

Record the total volume of solvent required for complete dissolution.

-

Calculate the solubility using the formula:

-

Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

-

-

Repeat for each solvent of interest. For sparingly soluble compounds, it may be necessary to start with a smaller mass of solute.

Data Interpretation and Presentation

The collected data should be organized systematically to facilitate analysis and comparison. This data is invaluable for selecting appropriate solvent systems for subsequent chemical processes.

Table 2: Template for Experimentally Determined Solubility of this compound

| Solvent | Polarity Class | Qualitative Observation | Estimated Solubility (mg/mL) | Application Notes |

| n-Hexane | Non-Polar | e.g., Insoluble | e.g., < 1 | Potential anti-solvent for crystallization. |

| Toluene | Non-Polar | e.g., Partially Soluble | e.g., ~5 | |

| Dichloromethane | Polar Aprotic | e.g., Soluble | e.g., > 50 | Good candidate for reaction or chromatography. |

| Ethyl Acetate | Polar Aprotic | e.g., Soluble | e.g., > 40 | Good candidate for reaction or extraction. |

| Ethanol | Polar Protic | e.g., Partially Soluble | e.g., ~15 | Possible for recrystallization (hot/cold). |

| Water | Polar Protic | e.g., Insoluble | e.g., < 0.1 | Used for liquid-liquid extraction wash. |

| (continue for all tested solvents) |

Application Insights:

-

For Chemical Reactions: Solvents showing high solubility (>50 mg/mL) are ideal candidates.

-

For Recrystallization: The ideal solvent is one that shows high solubility at elevated temperatures but low solubility at room temperature or below. A solvent pair (one "good" solvent and one "poor" anti-solvent) can also be effective.

-

For Chromatography: A solvent in which the compound is highly soluble (e.g., Dichloromethane) is used to load the sample, while the mobile phase is typically a less polar system (e.g., Hexane/Ethyl Acetate mixture) where solubility is moderate.

Advanced Quantitative Analysis

For applications requiring high-precision solubility data, such as pharmaceutical formulation or thermodynamic studies, more advanced techniques can be employed. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can determine the concentration of a solute in a saturated solution with high accuracy, providing definitive quantitative values.[1]

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Miller, S. (n.d.). Solvent Polarity Table. Scribd.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- (n.d.). Polarity of Solvents.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.).

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

- (n.d.). Polarity Index.

- ChemicalBook. (2023). 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER.

- PubChem. (n.d.). Methyl 3-bromo-2-(bromomethyl)benzoate.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid.

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 4. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. Polarity Index [macro.lsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

starting materials for 3-Bromo-2-chloromethyl-benzoic acid methyl ester synthesis

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(chloromethyl)benzoic Acid Methyl Ester

This guide provides a comprehensive overview of the synthetic pathways toward 3-Bromo-2-(chloromethyl)benzoic acid methyl ester, a key intermediate in the development of complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, provides detailed experimental protocols, and offers insights into the strategic choices behind each synthetic step.

Introduction: Strategic Importance of the Target Molecule

3-Bromo-2-(chloromethyl)benzoic acid methyl ester (CAS No. 914220-72-7) is a bifunctional aromatic compound featuring three key reactive sites: a bromine atom, a chloromethyl group, and a methyl ester.[1][2] This specific arrangement of functional groups makes it a highly valuable building block for introducing a substituted benzene ring into larger molecular scaffolds, particularly in the synthesis of pharmaceuticals and agrochemicals. The ortho-relationship between the chloromethyl and ester groups, combined with the bromine at the meta-position, offers unique steric and electronic properties that can be exploited for selective chemical transformations. This guide focuses on the most logical and efficient synthetic route, starting from the commercially available precursor, 3-bromo-2-methylbenzoic acid.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of the target molecule proceeds via a two-step sequence starting from 3-bromo-2-methylbenzoic acid. This pathway involves an initial esterification of the carboxylic acid followed by a selective free-radical chlorination of the benzylic methyl group.

Step 1: Esterification to Synthesize Methyl 3-bromo-2-methylbenzoate

The first critical step is the conversion of the carboxylic acid moiety of 3-bromo-2-methylbenzoic acid into its corresponding methyl ester.[3][4] This transformation is essential for several reasons: it protects the acidic proton of the carboxyl group, which could interfere with subsequent radical reactions, and it modifies the electronic properties of the aromatic ring. Two primary methods are commonly employed for this esterification.

-

Fischer Esterification (Acid-Catalyzed): This is a classic, cost-effective, and scalable method. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[5] The reaction is driven to completion by using methanol as the solvent, which pushes the equilibrium toward the product side.

-

Williamson Ether Synthesis Analogue (Base-Mediated Alkylation): This method utilizes a strong base to deprotonate the carboxylic acid, forming a carboxylate salt, which then acts as a nucleophile to attack a methylating agent like iodomethane.[6] This approach is often faster and can be performed under milder temperature conditions than Fischer esterification, but it involves more expensive reagents.

| Method | Reagents | Solvent | Temperature | Typical Yield | Reference |

| Fischer Esterification | 3-bromo-2-methylbenzoic acid, Methanol, H₂SO₄ | Methanol | 70°C (Reflux) | ~96% | [5] |

| Base-Mediated Alkylation | 3-bromo-2-methylbenzoic acid, NaHCO₃, Iodomethane | DMF | 60°C | ~100% (crude) | [6] |

-

To a solution of 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in methanol (150 mL), add concentrated sulfuric acid (10 mL) dropwise while cooling in an ice bath.

-

Allow the mixture to warm to room temperature and then heat at reflux (approximately 70°C) overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~9.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield methyl 3-bromo-2-methylbenzoate as an oil.

Caption: Workflow for the synthesis of Methyl 3-bromo-2-methylbenzoate via Fischer Esterification.

Step 2: Free-Radical Chlorination of the Benzylic Methyl Group

The second and final step is the selective chlorination of the methyl group at the C2 position to yield the target molecule, 3-Bromo-2-(chloromethyl)benzoic acid methyl ester. This reaction proceeds via a free-radical chain mechanism. The benzylic position is particularly susceptible to radical halogenation because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is an excellent choice for this transformation. It is a crystalline solid that is easier and safer to handle than chlorine gas or sulfuryl chloride. It provides a low, steady concentration of chlorine radicals, which helps to prevent over-halogenation and other side reactions.

-

Radical Initiator: A radical initiator is required to start the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. They decompose upon heating to generate radicals, which then abstract a hydrogen atom from the benzylic methyl group. The choice of initiator is often dictated by the reaction temperature and solvent. The radical bromination of similar methyl-substituted benzoates has been well-documented using these types of initiators.[7][8]

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene is typically used to prevent reaction with the solvent itself.

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve methyl 3-bromo-2-methylbenzoate (10.0 g, 43.6 mmol) in carbon tetrachloride (150 mL).

-

Add N-Chlorosuccinimide (NCS) (6.4 g, 47.9 mmol, 1.1 equivalents) to the solution.

-

Add a catalytic amount of benzoyl peroxide (0.21 g, 0.87 mmol, 0.02 equivalents).

-

Heat the mixture to reflux (approximately 77°C) and irradiate with a UV lamp or a 300W incandescent lamp to facilitate radical initiation.

-

Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid byproduct and wash it with a small amount of cold CCl₄.

-

Wash the filtrate with a 10% sodium thiosulfate solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 3-Bromo-2-(chloromethyl)benzoic acid methyl ester.

Sources

- 1. 3-BROMO-2-CHLOROMETHYL-BENZOIC ACIDMETHYL ESTER | 914220-72-7 [chemicalbook.com]

- 2. 3-Bromo-2-chloromethyl-benzoic acid methyl ester | 914220-72-7 [sigmaaldrich.cn]

- 3. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

electrophilic sites of 3-Bromo-2-chloromethyl-benzoic acid methyl ester

An In-Depth Technical Guide to the Electrophilic Sites of 3-Bromo-2-chloromethyl-benzoic acid methyl ester

Abstract

This compound is a richly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis and drug discovery. Its utility stems from the presence of multiple, distinct electrophilic centers, each offering a unique handle for molecular elaboration. This guide provides a comprehensive analysis of these electrophilic sites: the benzylic carbon of the chloromethyl group, the carbonyl carbon of the methyl ester, and the aromatic ring itself. We will dissect the electronic and steric factors governing the reactivity of each site, compare their relative susceptibilities to nucleophilic and electrophilic attack, and provide exemplary, field-proven protocols for achieving selective transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this multifaceted intermediate.

Molecular Architecture and Electronic Landscape

To understand the reactivity of this compound, a foundational analysis of its structure and the interplay of its substituent electronic effects is paramount. The molecule's reactivity is not merely a sum of its parts, but a complex outcome of competing and reinforcing electronic influences.

Figure 1: Key electrophilic centers of the target molecule.

The three primary substituents dictate the molecule's electrophilic character:

-

Methyl Ester (-COOCH₃): This is a moderately deactivating, electron-withdrawing group (EWG) that acts through both the inductive effect (-I) and the resonance effect (-M). It significantly increases the electrophilicity of the carbonyl carbon and deactivates the aromatic ring towards electrophilic attack, primarily directing incoming electrophiles to the meta position (C5).[1][2]

-

Bromo (-Br): Halogens present a dual nature. They are deactivating via a strong inductive effect (-I) but are ortho-, para-directing for electrophilic aromatic substitution (EAS) due to resonance donation (+M) of their lone pairs.

-

Chloromethyl (-CH₂Cl): This group is primarily weakly electron-withdrawing through induction (-I). The key feature is the C-Cl bond at a benzylic position, which renders the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution reactions.[3] Benzylic halides are known to be very reactive in such substitutions.[3][4]

Analysis of Electrophilic Centers

Site 1: The Benzylic Carbon (Primary Electrophile for Nucleophilic Substitution)

The most prominent electrophilic site for nucleophilic attack is the benzylic carbon of the chloromethyl group. Primary benzylic halides like this readily undergo nucleophilic substitution. The reaction typically proceeds via an Sₙ2 mechanism, favored by the primary nature of the carbon and the use of strong nucleophiles.[5] An Sₙ1 pathway, involving a resonance-stabilized benzylic carbocation, can become competitive under conditions with poor nucleophiles or polar protic solvents.[4][6]

The high reactivity of this site is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups such as azides, cyanides, amines, and thiols.[7]

Figure 2: Sₙ2 reaction workflow at the benzylic carbon.

Site 2: The Carbonyl Carbon (Electrophile for Acyl Substitution)

The carbonyl carbon of the methyl ester is a classic electrophilic center. It will undergo nucleophilic acyl substitution with strong nucleophiles, such as hydroxides (hydrolysis) or amines (amidations).

However, its reactivity is sterically hindered by the ortho-chloromethyl group. This "ortho-effect" can significantly reduce the rate of reaction at the carbonyl center compared to an unsubstituted or meta/para-substituted analogue.[8] This steric crowding can be synthetically advantageous, allowing for selective reactions at the more accessible benzylic carbon while the ester remains intact under carefully controlled conditions. Base-catalyzed hydrolysis (saponification) remains a common method for cleaving simple methyl esters.[9]

Site 3: The Aromatic Ring (Electrophile for Aromatic Substitution)

The benzene ring itself can act as a nucleophile, attacking strong electrophiles in Electrophilic Aromatic Substitution (EAS) reactions. The regiochemical outcome is determined by the directing effects of the existing substituents.

-

-COOCH₃: meta-director (to C5)

-

-Br: ortho, para-director (to C4, C6)

-

-CH₂Cl: ortho, para-director (to C4, C6)

The ring is generally deactivated by the two electron-withdrawing groups (-Br and -COOCH₃). Benzoic acid and its derivatives are less reactive toward EAS than benzene itself.[2] The directing effects are additive. The powerful meta-directing influence of the ester group and the para-directing influence of the bromine atom both reinforce substitution at the C5 position . The C4 and C6 positions are sterically hindered and electronically deactivated. Therefore, electrophilic attack is most likely to occur at C5.

Comparative Reactivity and Data Summary

The synthetic utility of this molecule lies in the ability to selectively target one electrophilic site over the others. This is governed by the choice of reagents and reaction conditions.

| Electrophilic Site | Type of Reaction | Relative Reactivity | Typical Reagents / Conditions |

| Benzylic Carbon | Nucleophilic Substitution (Sₙ2/Sₙ1) | High | Strong Nucleophiles (NaN₃, KCN, R₂NH), mild temperatures. |

| Carbonyl Carbon | Nucleophilic Acyl Substitution | Moderate | Strong bases (NaOH, LiOH) for hydrolysis; heat may be required.[9][10] |

| Aromatic Ring (C5) | Electrophilic Aromatic Substitution | Low | Strong electrophiles (e.g., HNO₃/H₂SO₄) and forcing conditions (heat).[11] |

Experimental Protocols

The following protocols are exemplary and serve as a starting point for experimental design. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Selective Nucleophilic Substitution at the Benzylic Carbon

Objective: To synthesize Methyl 3-bromo-2-(azidomethyl)benzoate. This protocol prioritizes the highly reactive benzylic halide.

Methodology:

-

Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add sodium azide (NaN₃, 1.5 eq).

-

Reaction: Stir the mixture at room temperature (20-25 °C).

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a different Rf value than the more polar azide product. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water (20 mL/mmol) and extract with ethyl acetate (3 x 15 mL/mmol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Hydrolysis of the Methyl Ester

Objective: To synthesize 3-Bromo-2-chloromethyl-benzoic acid. This protocol targets the ester group, acknowledging the potential for a competing reaction at the benzylic chloride.

Methodology:

-

Setup: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF):Methanol:Water (10 mL/mmol).

-

Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) and stir the mixture at room temperature. The use of LiOH in aqueous THF/methanol is a standard and effective method for ester hydrolysis.[9]

-

Monitoring (Self-Validation): Monitor the reaction by TLC. The product carboxylic acid will be significantly more polar than the starting ester and will likely remain at the baseline in many eluent systems. Co-spotting with the starting material is essential.

-

Work-up: After 4-6 hours (or upon completion), remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2 with 1M HCl.

-

Purification: The precipitated carboxylic acid can be collected by vacuum filtration, washed with cold water, and dried. Alternatively, it can be extracted with an organic solvent like ethyl acetate.

Conclusion

This compound is a strategically designed synthetic intermediate with three distinct electrophilic centers of varying reactivity. The benzylic carbon is the most susceptible to nucleophilic attack, providing a reliable entry point for functionalization. The carbonyl carbon, while electrophilic, is sterically shielded, allowing for selective reactions elsewhere under mild conditions. Finally, the aromatic ring, though deactivated, can undergo electrophilic substitution at the C5 position under more forcing conditions. A thorough understanding of these competing reactivities, guided by the principles outlined in this guide, empowers the modern chemist to unlock the full synthetic potential of this valuable molecular scaffold.

References

-

University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Online] Available at: [Link]

-

Chemical Properties of Carboxylic acid: Electrophilic Substitution Reacation of Aromatic Carboxylic acid. (2023). YouTube. [Online] Available at: [Link]

-

Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Online] Available at: [Link]

-

Filo. (2025). Chloromethylation Reaction and its Mechanism. [Online] Available at: [Link]

-

Thieme. (N.A.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. [Online] Available at: [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Online] Available at: [Link]

-

YouTube. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. [Online] Available at: [Link]

-

Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 4747. [Online] Available at: [Link]

-

Quora. (2021). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. [Online] Available at: [Link]

-

YouTube. (2020). Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Online] Available at: [Link]

- Kocienski, P. J. (1994). Protective Groups. Georg Thieme Verlag. (Relevant sections on methyl ester cleavage).

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Online] Available at: [Link]

-

Study.com. (N.A.). Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene?. [Online] Available at: [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Online] Available at: [Link]

-

Mora, J. R., & Makedonka, M. (2002). Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. Dissertations. 556. [Online] Available at: [Link]

-

Bunton, C. A., & Fendler, J. H. (1965). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 87(7), 1594–1599. [Online] Available at: [Link]

-

ResearchGate. (N.A.). Electrophilic Aromatic Substitution. [Online] Available at: [Link]

- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.

-

Organic Chemistry Portal. (N.A.). Methyl Esters. [Online] Available at: [Link]

-

Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 963-973. [Online] Available at: [Link]

-

Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 53(2), 58-62. [Online] Available at: [Link]

-

International Journal of Creative Research Thoughts. (2022). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Online] Available at: [Link]

-

Chemspace. (N.A.). Methyl 3-bromo-2-(chloromethyl)benzoate. [Online] Available at: [Link]

-

NIST. (N.A.). Benzoic acid, 3-bromo-, methyl ester. [Online] Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. homework.study.com [homework.study.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Research Portal [iro.uiowa.edu]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-2-chloromethyl-benzoic acid methyl ester

Introduction: The Strategic Importance of Halogenated Benzoic Acid Derivatives

3-Bromo-2-chloromethyl-benzoic acid methyl ester is a highly functionalized aromatic compound. Its value in medicinal chemistry and materials science stems from its distinct reactive sites: the ester for amide bond formation, the benzylic chloride for nucleophilic substitution, and the aryl bromide for cross-coupling reactions. This trifecta of functionality makes it a versatile building block for the synthesis of complex molecular architectures. For instance, compounds with similar structural motifs are investigated as intermediates for α-2 adrenoceptor agonists and HIV-1 entry inhibitors.[1]

This document provides a comprehensive, field-tested guide for the robust two-step synthesis of this valuable intermediate. The protocol is designed for researchers in organic synthesis and drug development, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Overall Synthetic Strategy

The synthesis is approached in a logical two-step sequence. First, the commercially available 3-Bromo-2-methylbenzoic acid is converted to its corresponding methyl ester. This initial step serves to protect the carboxylic acid from side reactions during the subsequent halogenation. The second, more critical step, involves the selective free-radical chlorination of the benzylic methyl group to afford the target compound.

Part 1: Synthesis of Methyl 3-Bromo-2-methylbenzoate (Intermediate 1)

The initial step is a classic Fischer esterification. This acid-catalyzed equilibrium reaction is a reliable and scalable method for converting carboxylic acids to esters. By using methanol as both a reagent and a solvent, the equilibrium is driven towards the product side, ensuring a high conversion rate.

Reagents and Materials (Step 1)

| Reagent/Material | Chemical Formula | Molecular Wt. | Amount | Moles | Role |

| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 g/mol | 10.0 g | 46.5 mmol | Starting Material |

| Methanol (MeOH) | CH₄O | 32.04 g/mol | 150 mL | - | Reagent/Solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 g/mol | 1.0 mL | ~18.7 mmol | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 g/mol | As needed | - | Neutralizing Agent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | ~150 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 g/mol | As needed | - | Drying Agent |

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask and stir until the solid is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (1.0 mL) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with 4:1 Hexanes:Ethyl Acetate.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This typically yields methyl 3-bromo-2-methylbenzoate as a yellow oil with sufficient purity for the next step (yields are generally >95%).[2]

Part 2: Synthesis of this compound (Target Compound)

This step employs a free-radical halogenation, a cornerstone reaction in organic synthesis. The key to success is selectivity. We aim to chlorinate the benzylic methyl group without affecting the aromatic ring. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[3] Unlike chlorine gas, NCS provides a low, steady concentration of the active halogenating species, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring.[4] The reaction is initiated by the thermal decomposition of Azobisisobutyronitrile (AIBN), a reliable and safer alternative to other initiators like benzoyl peroxide.[5]

Reagents and Materials (Step 2)

| Reagent/Material | Chemical Formula | Molecular Wt. | Amount | Moles | Role |

| Methyl 3-bromo-2-methylbenzoate | C₉H₉BrO₂ | 229.07 g/mol | 10.0 g | 43.6 mmol | Starting Material |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 g/mol | 6.4 g | 47.9 mmol | Chlorinating Agent |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 g/mol | 143 mg | 0.87 mmol | Radical Initiator |

| Cyclohexane | C₆H₁₂ | 84.16 g/mol | 200 mL | - | Solvent |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 g/mol | As needed | - | Quenching Agent |

Experimental Protocol: Benzylic Chlorination

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyl 3-bromo-2-methylbenzoate (10.0 g, 43.6 mmol).

-

Reagent Addition: Add cyclohexane (200 mL), N-Chlorosuccinimide (6.4 g, 47.9 mmol), and AIBN (143 mg, 0.87 mmol). Note: Carbon tetrachloride is a traditional solvent for this reaction but is highly toxic and ozone-depleting. Cyclohexane is a suitable, safer alternative.

-

Reaction: Purge the system with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approximately 80°C) under a nitrogen atmosphere. The reaction can be initiated with a UV lamp or by heating. Maintain reflux for 3-5 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up - Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide by-product will precipitate. Filter the mixture through a Büchner funnel to remove the solid succinimide and wash the solid with a small amount of cold cyclohexane.

-

Work-up - Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated sodium thiosulfate solution (2 x 50 mL) to remove any remaining traces of active chlorine species, followed by water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Mechanism of Benzylic Chlorination

The reaction proceeds via a free-radical chain mechanism, which is divided into three stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the thermal decomposition of AIBN, which generates two cyanopropyl radicals and a molecule of nitrogen gas.[5]

-

Propagation: A cyanopropyl radical abstracts a hydrogen atom from the benzylic methyl group of the substrate, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with NCS to yield the chlorinated product and a succinimidyl radical. The succinimidyl radical can then abstract another benzylic hydrogen, continuing the chain.

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Overall Experimental Workflow

The entire process from starting material to purified final product can be visualized as a linear workflow with distinct stages of reaction and purification.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[6]

-